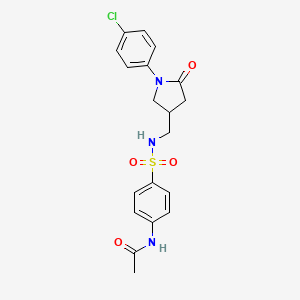

![molecular formula C15H13Cl2NO5S B2368011 Ácido 2,4-dicloro-5-[(4-etoxi fenil)sulfamoil]benzoico CAS No. 380341-80-0](/img/structure/B2368011.png)

Ácido 2,4-dicloro-5-[(4-etoxi fenil)sulfamoil]benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

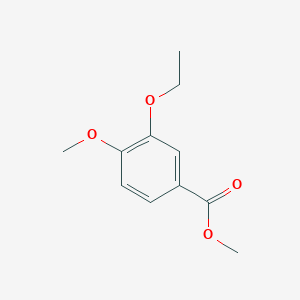

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 380341-80-0 . It has a molecular weight of 390.24 . The IUPAC name for this compound is 2,4-dichloro-5-[(4-ethoxyanilino)sulfonyl]benzoic acid . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives involves chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9 (4-6-10)18-24 (21,22)14-7-11 (15 (19)20)12 (16)8-13 (14)17/h3-8,18H,2H2,1H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature . The molecular weight of the compound is 390.24 .Mecanismo De Acción

The mechanism of action of ethoxysulfuron involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, ethoxysulfuron disrupts the normal growth and development of weeds, leading to their eventual death.

Biochemical and Physiological Effects:

Ethoxysulfuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of amino acids, which are essential for plant growth and development. This leads to a reduction in protein synthesis and a decrease in the overall biomass of the plant. Ethoxysulfuron also causes a disruption in the membrane potential of plant cells, leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ethoxysulfuron in lab experiments is its high efficacy against a wide range of broadleaf weeds. It is also considered safe for use in crop production and has a low environmental impact. However, one limitation is that it may not be effective against all types of weeds and may require the use of other herbicides in combination for optimal weed control.

Direcciones Futuras

There are several areas of future research that could be explored with regard to ethoxysulfuron. One area is the development of new formulations and application methods that could increase its efficacy and reduce its environmental impact. Another area is the study of its effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential for the development of resistance in weeds to ethoxysulfuron and other herbicides.

Métodos De Síntesis

The synthesis of ethoxysulfuron involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 4-ethoxyaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then sulfonated with sulfuric acid to form the final product.

Aplicaciones Científicas De Investigación

Química Computacional

Cálculos de Química Cuántica: Los químicos teóricos emplean métodos computacionales para explorar la estructura electrónica y la reactividad del ácido 2,4-dicloro-5-[(4-etoxi fenil)sulfamoil]benzoico. Los cálculos de la teoría del funcional de la densidad (DFT) proporcionan información sobre su estabilidad, distribución de carga y propiedades espectroscópicas.

En resumen, este compuesto encuentra aplicaciones en química medicinal, agroquímicos, ciencia de materiales, química analítica, investigación bioquímica y química computacional. Sus propiedades versátiles lo convierten en una herramienta valiosa para diversas investigaciones científicas. Para obtener información más detallada, puede consultar la documentación del producto proporcionada por Sigma-Aldrich . ¡Si tiene alguna otra pregunta, no dude en preguntar!

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown inhibitory potential against α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate metabolism, suggesting that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may interact with these enzymes and potentially influence carbohydrate metabolism.

Cellular Effects

Based on its potential interaction with α-amylase and α-glucosidase , it can be hypothesized that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

It has been suggested that similar compounds interact with the active site of enzymes through hydrogen bonding and different pi interactions . This suggests that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

It is known that similar compounds, such as 2,4-D, undergo various transformations in plants, with predominant metabolic pathways and rates varying with different plant species .

Propiedades

IUPAC Name |

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h3-8,18H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBECYVCXPYMEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)

![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)